molecular formula C15H16BN3O4 B8204382 2-(1-benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(1-benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B8204382
M. Wt: 313.12 g/mol
InChI Key: QZHOUCQWBDLTSB-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that contains both pyrazole and boron-based dioxazaborocane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the condensation of pyrazole derivatives with boron-containing reagents. One common method includes the reaction of 1-benzyl-4-pyrazolecarboxaldehyde with boronic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized pyrazole derivatives .

Scientific Research Applications

2-(1-Benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The boron-containing dioxazaborocane ring can participate in coordination chemistry, forming stable complexes with various biomolecules. These interactions can influence cellular pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of both pyrazole and boron-based dioxazaborocane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BN3O4/c1-18-10-14(20)22-16(23-15(21)11-18)13-7-17-19(9-13)8-12-5-3-2-4-6-12/h2-7,9H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHOUCQWBDLTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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